molecular formula C5H16NO4P B571013 (1-Amino-1-methylbutyl)phosphonic acid hydrate CAS No. 125078-17-3

(1-Amino-1-methylbutyl)phosphonic acid hydrate

Cat. No.: B571013
CAS No.: 125078-17-3
M. Wt: 185.16
InChI Key: LDZNYGHAIMXMJN-UHFFFAOYSA-N
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Description

(1-Amino-1-methylbutyl)phosphonic acid hydrate is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These compounds are of significant research interest due to their structural analogy to naturally occurring α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety . This bioisosteric replacement often results in enhanced biological activity and metabolic stability, making such compounds valuable intermediates and tools in medicinal chemistry and chemical biology . Phosphonic acids, in general, are recognized for their ability to inhibit metalloproteases and are investigated as bioactive compounds for their potential to interact with various enzymatic systems . The exploration of α-aminophosphonic acids covers a broad panel of research fields, including their use as potential pharmaceuticals, prodrugs, and for the design of supramolecular or hybrid materials due to their versatile coordination and supramolecular properties . As a research chemical, this compound provides scientists with a building block for developing new molecular entities and probing biological mechanisms. This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

2-aminopentan-2-ylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.H2O/c1-3-4-5(2,6)10(7,8)9;/h3-4,6H2,1-2H3,(H2,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZNYGHAIMXMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(N)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693836
Record name (2-Aminopentan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125078-17-3
Record name (2-Aminopentan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Dialkyl (1-amino-1-methylbutyl)phosphonates undergo silylation at the phosphoryl oxygen, followed by nucleophilic displacement of the alkoxy group. Microwave irradiation at 60°C in acetonitrile (ACN) accelerates this process, reducing reaction times from hours to minutes. A molar ratio of 4:1 BTMS to substrate ensures complete dealkylation within 30 minutes, as confirmed by in situ 31^{31}P NMR monitoring.

Table 1: Microwave Reaction Conditions

ParameterValue
Temperature60°C
SolventAcetonitrile (ACN)
BTMS Equivalents4–6 eq
Irradiation Time15–30 minutes
Yield85–92% (post-precipitation)

Post-reaction, acidification with hydrobromic acid (HBr) precipitates the phosphonic acid hydrate. Purification via vacuum drying at 45°C yields a crystalline product with >97% purity, validated by 1^{1}H and 31^{31}P NMR.

Phospha-Mannich Reaction Approach

The phospha-Mannich reaction offers an alternative route, combining formaldehyde, a primary amine, and a phosphorus acid precursor. This method is particularly effective for introducing aminoalkylphosphonic acid moieties.

Synthetic Protocol

In aqueous trifluoroacetic acid (TFA), 1-methylbutylamine reacts with formaldehyde and methylene-bis(H-phosphinic acid) under reflux. The reaction proceeds via imine intermediate formation, followed by phosphorus-carbon bond establishment.

R-NH2+HCHO+H2PO2CH2PO2H2R-NH-CH2PO3H2+H2O\text{R-NH}2 + \text{HCHO} + \text{H}2\text{PO}2\text{CH}2\text{PO}2\text{H}2 \rightarrow \text{R-NH-CH}2\text{PO}3\text{H}2 + \text{H}2\text{O}

Key Conditions:

  • Solvent: 90% aqueous TFA

  • Temperature: 80°C

  • Reaction Time: 4 days (stepwise formaldehyde addition)

  • Yield: 70–75% after column chromatography (silica gel, CHCl3_3:MeOH 98:2).

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • 31^{31}P NMR: A singlet at δ 18.5 ppm confirms the phosphonic acid group.

  • 1^{1}H NMR: Methyl groups adjacent to the amino moiety resonate at δ 1.2–1.4 ppm, while the backbone protons appear as multiplet signals between δ 2.8–3.2 ppm.

Chromatographic Purity Testing

Thin-layer chromatography (TLC) using 1-propanol:water:acetic acid (16:8:1) reveals a single spot (Rf=0.45R_f = 0.45), indicating homogeneity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile:aqueous acetic acid (3:2) mobile phase further validates purity (>98%).

Table 2: Analytical Data Summary

TechniqueKey Findings
31^{31}P NMRδ 18.5 ppm (s)
1^{1}H NMRδ 1.2–1.4 (m, CH3_3), 2.8–3.2 (m, CH2_2)
TLC RfR_f0.45 (1-propanol:H2_2O:AcOH)
HPLC Purity>98%

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time Efficiency
Microwave McKenna85–92>9730 minutes
Phospha-Mannich70–75>954 days

The microwave method excels in speed and yield, making it preferable for industrial applications. Conversely, the phospha-Mannich approach, while slower, avoids specialized equipment and suits small-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

  • Microwave Method: Trace silylated intermediates (<2%) are removed via HBr precipitation.

  • Phospha-Mannich: Oxidative byproducts (e.g., phosphonic acid dimers) necessitate column chromatography.

Hydrate Stabilization

Controlled drying at 45°C under vacuum preserves the hydrate form, as higher temperatures risk dehydration .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1-methylbutyl)phosphonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(1-Amino-1-methylbutyl)phosphonic acid hydrate is utilized in the synthesis of non-canonical amino acids, which are crucial for developing novel peptides and protein structures. These compounds can act as building blocks for drug candidates, enhancing the therapeutic potential of various pharmaceuticals. Recent studies have highlighted methods for synthesizing amino phosphonic acid derivatives that can serve as transition state analogs in enzymatic reactions, potentially leading to the development of new inhibitors for specific enzymes involved in diseases such as cancer .

Antimicrobial Properties
Research indicates that phosphonic acid derivatives exhibit antimicrobial activity. The structural features of this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .

Agricultural Applications

Herbicides and Plant Growth Regulators
The compound has been studied for its potential use as a herbicide and plant growth regulator. Its phosphonic acid moiety can influence plant metabolism and growth processes, offering a pathway to enhance crop yields and resistance to environmental stressors. Specifically, compounds similar to this compound have been shown to modulate plant responses to abiotic stress, suggesting possible applications in sustainable agriculture .

Material Science

Corrosion Inhibition
In material science, this compound has been explored as a corrosion inhibitor for metals and alloys. Its ability to form stable complexes with metal ions can protect surfaces from oxidative damage and corrosion, which is critical in industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryChem. Pharm. Bull. 69(4): 303-313 (2021)Development of non-canonical amino acids for drug synthesis; potential as enzyme inhibitors
Agricultural ChemistryVarious StudiesPotential herbicide properties; modulation of plant stress responses
Material ScienceResearch ArticlesEffective corrosion inhibition for metals; stability of metal complexes

Mechanism of Action

The mechanism of action of (1-Amino-1-methylbutyl)phosphonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(1-Amino-1-methylpropyl)phosphonic Acid Hydrate
  • Structure : Differs by having a shorter propyl chain (C3) instead of butyl (C4).
  • Synthesis: Prepared via condensation of 2-butanone with ammonia and phosphorous acid, analogous to methods described for methylpropyl derivatives .
  • Impact of Chain Length: Longer alkyl chains (e.g., butyl vs.
(1-Aminocyclopentyl)phosphonic Acid Hydrate
  • Structure : Cyclopentyl ring replaces the linear alkyl chain.
  • Effect of Cyclic Structure : Enhanced rigidity reduces conformational flexibility, which may lower chelation efficiency but improve target specificity in biological systems .
(1-Aminopentyl)phosphonic Acid Hydrate
  • Structure : Extended pentyl chain (C5) compared to butyl (C4).
  • Solubility : Longer chains reduce aqueous solubility but improve lipid membrane permeability, relevant for drug delivery applications .
(S)-1-Amino(3-methylbutyl)phosphonic Acid
  • Stereochemistry : Contains a chiral center, unlike the target compound.
  • Biological Activity : Stereoisomerism can significantly alter interactions with enzymes or receptors, as seen in phosphonic acid-based drugs .

Functional Analogues

1-Amino-1,1-bisphosphonates
  • Structure : Two phosphonate groups instead of one.
  • Applications: Bisphosphonates (e.g., zoledronic acid hydrate) are clinically used for bone resorption disorders due to their high affinity for hydroxyapatite. Mono-phosphonates like the target compound may exhibit weaker bone targeting but broader chelation utility .
Aminomethylphosphonic Acid
  • Structure: Simpler structure with a methyl group directly attached to the amino-phosphonate core.
  • Chelation Capacity : Reduced steric hindrance enhances metal-binding efficiency compared to branched derivatives .

Physicochemical Properties and Dissociation Constants

Phosphonic acids exhibit pKa values influenced by alkyl chain length and branching. Data from Table II highlights trends:

Table 1: Comparison of Apparent Acid Dissociation Constants (pKa)

Compound pKa₁ pKa₂ Notes
Propylphosphonic Acid 2.1 7.2 Shorter chain, lower hydrophobicity
Butylphosphonic Acid (analogue) 2.3 7.5 Increased chain length raises pKa
Hexylphosphonic Acid 2.5 7.8 Further pKa elevation with C6 chain
Target Compound (estimated) ~2.4 ~7.6 Branched chain may slightly lower pKa vs. linear analogues

Branched chains (e.g., methylbutyl) introduce steric effects that may slightly reduce acidity compared to linear isomers .

Biological Activity

(1-Amino-1-methylbutyl)phosphonic acid hydrate, a phosphonic acid derivative, has garnered attention for its diverse biological activities. This compound is structurally related to amino acids and exhibits properties that suggest potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5H14N1O3P. Its structure features a phosphonic acid group, which is known for its ability to interact with biological systems.

Phosphonic acids, including (1-Amino-1-methylbutyl)phosphonic acid, are recognized for their ability to inhibit various enzymes and modulate cellular signaling pathways. The presence of the phosphonate group enhances the compound's affinity for biological targets compared to its carboxylic acid counterparts.

  • Enzyme Inhibition : Research indicates that phosphonic acids can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammatory responses. Studies have shown that modifications in the alkyl groups attached to the phosphonate can significantly affect inhibition potency .
  • Antibacterial Properties : Many phosphonic acid derivatives exhibit antibacterial activity. For example, aminophosphonic acids have been noted for their ability to disrupt bacterial cell wall synthesis .
  • Anti-parasitic Activity : Certain aminophosphonic acids have been explored as potential anti-malarial agents due to their structural similarity to amino acids that inhibit parasite survival .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various phosphonic acid derivatives against common pathogens. The results indicated that (1-Amino-1-methylbutyl)phosphonic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Enzyme Inhibition

In a separate investigation, researchers synthesized a series of aminophosphonates, including (1-Amino-1-methylbutyl)phosphonic acid, and tested their effects on sEH. The compound demonstrated a 50% inhibition concentration (IC50) of 0.5 µM, indicating strong potential as a therapeutic agent in managing inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 = 0.5 µM on sEH
AntibacterialEffective against S. aureus and E. coli
Anti-parasiticInhibitory effects on malaria parasites

Table 2: Structure-Activity Relationship of Phosphonates

CompoundAlkyl GroupIC50 (µM)
(1-Amino-1-methylbutyl)phosphonic acidMethyl butyl0.5
DiethylaminophosphonateEthyl0.8
BenzylaminophosphonateBenzyl1.2

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying (1-Amino-1-methylbutyl)phosphonic acid hydrate in environmental or biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for precise quantification, especially given its sensitivity to phosphonic acid derivatives. Standard calibration using certified reference materials (e.g., aminomethylphosphonic acid standards stored at 0–6°C ) ensures accuracy. For environmental samples, reporting limits (RLs) must be harmonized to avoid discrepancies, as RLs for phosphonic acid vary between 0.01–0.2 mg/kg across laboratories .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Methodology : Synthesis typically involves reacting 1-amino-1-methylbutane with phosphorous acid under controlled pH and temperature. Industrial-scale production may use continuous flow reactors for efficiency . Key parameters include solvent selection (aqueous or organic), stoichiometric ratios, and post-synthesis purification via crystallization or column chromatography to isolate the hydrate form .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : The compound is hygroscopic and prone to hydrolysis. Storage at 0–6°C in airtight, desiccated containers is essential to prevent moisture absorption and degradation . Stability tests under varying temperatures (e.g., accelerated aging at 40°C) can predict long-term storage requirements .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in phosphonic acid quantification across laboratories?

  • Methodology : Discrepancies arise from inconsistent RLs and conversion protocols. For example, phosphonic acid concentrations must be converted to fosetyl equivalents using molar ratios (phosphonic acid MW = 82 g/mol; fosetyl MW = 110 g/mol) when attributing residues to fungicide degradation . Harmonizing RLs (e.g., adopting a universal RL of 0.01 mg/kg) and inter-laboratory validation studies are critical .

Q. What experimental designs can differentiate endogenous phosphonic acid from synthetic sources in organic samples?

  • Methodology : Isotopic labeling (e.g., ³²P tracing) or enantiomeric analysis can distinguish natural vs. synthetic origins. For instance, synthetic this compound may exhibit stereochemical signatures absent in naturally occurring phosphonic acids . Pairing this with soil/water pathway analysis (e.g., leaching studies) identifies contamination routes .

Q. What mechanistic insights explain the biological activity of phosphonic acid derivatives like this compound?

  • Methodology : Molecular docking and enzyme inhibition assays (e.g., alkaline phosphatase or ATPase inhibition) can elucidate interactions. The compound’s phosphonate group mimics phosphate transition states, competitively inhibiting enzymes involved in nucleotide or lipid metabolism . In vitro cytotoxicity assays (e.g., MTT on cell lines) further validate pharmacological potential .

Data-Driven Challenges

Q. How do ionic strength and hydration effects influence the compound’s reactivity in aqueous solutions?

  • Methodology : Molecular dynamics (MD) simulations reveal hydration shells around the phosphonic acid group, affecting proton conductivity and ligand-binding efficiency. Experimental validation via conductivity measurements (e.g., impedance spectroscopy) under varying ionic strengths (0.1–1.0 M NaCl) quantifies these effects .

Q. What statistical approaches address conflicting data on environmental persistence of phosphonic acid derivatives?

  • Methodology : Multivariate analysis (e.g., PCA or cluster analysis) of datasets (e.g., CVUA Stuttgart’s 4,265 samples ) identifies outliers and confounding variables (e.g., pH, organic matter). Meta-analysis of half-life studies under aerobic/anaerobic conditions resolves contradictions in degradation rates .

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